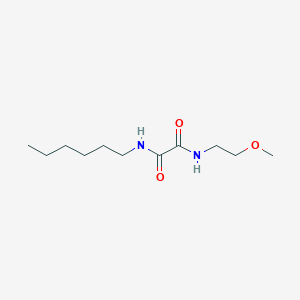
N-hexyl-N'-(2-methoxyethyl)ethanediamide
Overview
Description
N-hexyl-N'-(2-methoxyethyl)ethanediamide, commonly known as HXME, is a chemical compound that belongs to the family of amides. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. HXME has gained significant attention in the scientific community because of its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of HXME is not fully understood. However, it is believed that HXME interacts with lipid membranes and alters their properties. This interaction leads to changes in the permeability and fluidity of the membranes, which can affect the function of membrane-bound proteins. HXME has also been shown to interact with proteins and enzymes, which can affect their activity.
Biochemical and Physiological Effects
HXME has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the toxicity of certain drugs and chemicals by increasing their solubility in water. HXME has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. In addition, HXME has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
HXME has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. HXME is also stable and can be stored for long periods without degradation. However, there are also some limitations to the use of HXME in lab experiments. It is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. In addition, the exact mechanism of action of HXME is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on HXME. One area of research could be to investigate the potential use of HXME as a drug delivery agent. Another area of research could be to investigate the potential use of HXME as a corrosion inhibitor in other industries. Further studies could also be conducted to better understand the mechanism of action of HXME and its effects on cells and tissues.
Conclusion
In conclusion, HXME is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It has been used in various scientific research studies for its potential applications in biochemistry, pharmacology, and neuroscience. HXME has several advantages for use in lab experiments, including its ease of synthesis and stability. However, there are also some limitations to its use, including its synthetic nature and the limited understanding of its mechanism of action. Further research is needed to fully understand the potential applications of HXME in various fields.
Scientific Research Applications
HXME has been used in various scientific research studies due to its unique properties. It has been used as a surfactant in the preparation of lipid nanoparticles for the delivery of drugs and other therapeutic agents. HXME has also been used as a stabilizer in the preparation of gold nanoparticles for use in biomedical applications. In addition, HXME has been used as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
N-hexyl-N'-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-3-4-5-6-7-12-10(14)11(15)13-8-9-16-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJFAXBGUSYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexyl-N'-(2-methoxyethyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)



![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)

![ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4757916.png)
![2-(2-methoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4757922.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4757938.png)


